molecular formula C8H9N3O B1525235 5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1190311-26-2

5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine

Cat. No. B1525235
CAS RN: 1190311-26-2
M. Wt: 163.18 g/mol
InChI Key: IXMBAPFNHNWCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine” is a compound that belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine . It has been reported that 1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 .

Scientific Research Applications

Cancer Therapy

The compound has been found to be a potent inhibitor of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer .

Inhibition of Cell Proliferation

In vitro studies have shown that the compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . This suggests potential applications in the treatment of breast cancer .

Inhibition of Cell Migration and Invasion

The compound has also been found to significantly inhibit the migration and invasion of 4T1 cells . This could be particularly useful in preventing the spread of cancer cells, thereby limiting the progression of the disease .

Kinase Inhibition

Pyrrolopyridine derivatives, including “5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine”, have shown activity in kinase inhibition . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their inhibition can be useful in treating diseases such as cancer .

Antiviral Activity

Pyrrolopyrazine derivatives have exhibited antiviral activities . While specific studies on “5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine” are not available, the compound’s structural similarity to these derivatives suggests potential antiviral applications .

Antibacterial and Antifungal Activities

Similar to its potential antiviral activity, “5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine” may also have antibacterial and antifungal properties, given its structural similarity to pyrrolopyrazine derivatives that have shown such activities .

properties

IUPAC Name

5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-7-3-2-6-8(11-7)5(9)4-10-6/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMBAPFNHNWCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 2
5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 3
5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 4
5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 6
5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.